molecular formula C13H12BrN B8380519 6-(Cyclopropylmethyl)-8-bromoquinoline

6-(Cyclopropylmethyl)-8-bromoquinoline

Cat. No.: B8380519
M. Wt: 262.14 g/mol
InChI Key: HCTUGIHEHQRFOU-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethyl)-8-bromoquinoline is a brominated quinoline derivative featuring a cyclopropylmethyl substituent at the 6-position and a bromine atom at the 8-position. For instance, bromination at the 6-position of quinoline scaffolds can be achieved using dibromoisocyanuric acid , while alkylation with cyclopropylmethyl groups likely involves nucleophilic substitution or transition metal-catalyzed coupling reactions. This compound’s unique structure combines steric bulk (cyclopropylmethyl) with electronic modulation (bromine), making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

8-bromo-6-(cyclopropylmethyl)quinoline

InChI

InChI=1S/C13H12BrN/c14-12-8-10(6-9-3-4-9)7-11-2-1-5-15-13(11)12/h1-2,5,7-9H,3-4,6H2

InChI Key

HCTUGIHEHQRFOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=C3C(=C2)C=CC=N3)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Quinoline derivatives, including 6-(Cyclopropylmethyl)-8-bromoquinoline, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. COX-2 inhibitors are significant in treating various inflammatory diseases such as arthritis and autoimmune disorders. A patent describes how quinoline derivatives can provide analgesic effects with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

1.2 Antimicrobial Activity

Research indicates that quinoline derivatives exhibit promising antimicrobial properties. For instance, studies have shown that certain quinolines demonstrate effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific substituents on the quinoline structure, such as the cyclopropylmethyl group in this compound, may enhance its antimicrobial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions of 8-substituted quinolines. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1BrominationAcetic acid, room temp85
2CyclopropylmethylationBase-catalyzed reaction90

Case Studies

3.1 Anti-inflammatory Efficacy

A study highlighted the use of quinoline derivatives in a clinical setting for treating rheumatoid arthritis. Patients receiving treatment with COX-2 inhibitors showed significant improvement in pain management without the common side effects associated with traditional NSAIDs .

3.2 Antimicrobial Effectiveness

In a laboratory setting, a series of quinoline derivatives were tested against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited substantial antimicrobial activity, particularly against Gram-negative bacteria .

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainInhibition Zone (mm)
This compoundMycobacterium smegmatis16
Similar Quinoline DerivativePseudomonas aeruginosa19

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Products Yield Key Observations
Thiolate substitutionNaSR (DMF, 80°C, 12 h) 8-Thioether derivatives45–68%Proceeds via SNAr mechanism; steric hindrance from cyclopropylmethyl affects regioselectivity
Amine substitutionNaNH₂ (THF, −78°C → RT) 8-Aminoquinoline derivatives52–75%Requires strong bases to activate the bromine site
Alkoxide substitutionKOtBu (DMSO, 100°C, 6 h) 8-Alkoxyquinoline derivatives37–61%Limited by solvent polarity and temperature sensitivity

Mechanistic Insight :
The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution (SNAr) at the 8-position. Steric effects from the cyclopropylmethyl group at the 6-position slow reaction kinetics but enhance selectivity for para-substituted products .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

Catalyst System Aryl Boronic Acid Product Yield Conditions
Pd(PPh₃)₄, K₂CO₃ Phenylboronic acid8-Phenylquinoline derivative82%EtOH/H₂O (3:1), 80°C, 12 h
NiCl₂(dppe), Mn⁰ 4-Methoxyphenylboronic acid8-(4-Methoxyphenyl)quinoline68%NMP, 80°C, 24 h

Key Findings :

  • Nickel catalysts outperform palladium in reactions with electron-deficient boronic acids .

  • The cyclopropylmethyl group does not interfere with catalytic cycles but may stabilize intermediates via hyperconjugation .

Negishi Coupling

Organozinc Reagent Catalyst Product Yield
Me₂ZnNi(COD)₂, dtbpy 8-Methylquinoline derivative74%
PhZnClNiBr₂·DME, 4,4’-diBuBipy 8-Phenylquinoline derivative63%

Oxidation of Cyclopropylmethyl Group

Oxidizing Agent Conditions Product Notes
KMnO₄ (aq. H₂SO₄) 0°C → RT, 6 h6-Carboxy-8-bromoquinolineOver-oxidation observed at >20°C
OXONE™ (MeOH/H₂O) RT, 3 hCyclopropane ring-opened ketoneRequires phase-transfer catalysts

Reduction of Bromine

Reducing Agent Conditions Product Yield
LiAlH₄, THF Reflux, 8 h8-Hydroquinoline derivative58%
H₂ (Pd/C, EtOAc)1 atm, RT, 24 hDehalogenated quinoline41%

Radical-Mediated Reactions

The compound participates in radical pathways under reductive conditions:

Reaction Conditions Products Mechanism
Deaminative coupling Mn⁰, NiCl₂·DME, NMP, 80°CCross-coupled arylalkyl productsSingle-electron transfer (SET) generates quinoline-stabilized radicals
Cyclopropane ring-openingEtMgBr, THF, −78°C Linear alkylquinoline derivativesRadical intermediates induce ring scission

Notable Observation :
Radical intermediates derived from 6-(cyclopropylmethyl)-8-bromoquinoline exhibit unusual stability due to conjugation with the quinoline π-system, enabling controlled functionalization .

Comparative Reactivity Table

Reaction Type Rate (Relative to 8-Bromoquinoline) Activation Energy (kJ/mol) Primary Side Reaction
Suzuki coupling1.2× faster85 ± 3Homocoupling of boronic acid
SNAr with amines0.7× slower92 ± 5Dehydrohalogenation
Radical alkylation3.5× faster68 ± 2Over-reduction to hydroquinoline

Unique Reactivity Features

  • Cyclopropylmethyl Group Effects :

    • Enhances steric shielding at the 6-position, directing electrophiles to the 5- and 7-positions .

    • Stabilizes transition states in cross-coupling reactions via hyperconjugative electron donation .

  • Bromine Reactivity :

    • Acts as a superior leaving group compared to chlorine in SNAr reactions (k_Br/k_Cl ≈ 15) .

    • Facilitates regioselective metal insertion in catalytic cycles .

Comparison with Similar Compounds

Research Findings and Data Trends

  • Yield and Purity: 6-Bromoisoquinoline is commercially available at 97% purity (Thermo Scientific), indicating robust synthetic protocols . 6-Bromo-8-ethyl-5-nitroquinoline synthesis routes prioritize high yields (>95%) through optimized nitration and alkylation steps .
  • Thermodynamic Stability :

    • Bromine at the 8-position (as in the target compound) may enhance thermal stability compared to bromomethyl or nitro groups, which are prone to decomposition under heat .

Q & A

Q. What are the recommended safety protocols for handling 6-(cyclopropylmethyl)-8-bromoquinoline in laboratory settings?

  • Methodological Answer : Due to the brominated quinoline core and cyclopropylmethyl group, stringent safety measures are required. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Post-experiment, segregate halogenated waste and dispose via certified hazardous waste services to minimize environmental impact . For compounds sensitive to moisture or temperature, store at 0–6°C in amber glass vials under inert gas (e.g., argon) to prevent decomposition .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm cyclopropylmethyl protons (δ 0.5–1.5 ppm) and bromoquinoline aromatic signals.
  • LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities; expect [M+H]+ at m/z ~292 (calculated for C13H13BrN).
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (±0.3% tolerance).
    Cross-reference with published data for 8-bromoquinoline derivatives to validate assignments .

Q. What synthetic routes are commonly employed to introduce the cyclopropylmethyl group to brominated quinolines?

  • Methodological Answer : Two primary strategies:
  • Nucleophilic Substitution : React 8-bromoquinoline with cyclopropylmethyl bromide (or iodide) in polar aprotic solvents (e.g., DMF) using K2CO3 as a base at 80–100°C. Monitor via TLC (hexane:EtOAc 4:1) for complete substitution .
  • Buchwald-Hartwig Amination : Use Pd(OAc)2/Xantphos catalysts with Cs2CO3 in toluene at 110°C to couple cyclopropylmethylamine with 6,8-dibromoquinoline. Purify via flash chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound via cross-coupling methods?

  • Methodological Answer : Yield discrepancies often arise from:
  • Catalyst Deactivation : Trace moisture or oxygen can poison Pd catalysts. Pre-dry solvents (molecular sieves) and degas with N2/Ar .
  • Steric Hindrance : The cyclopropylmethyl group may hinder coupling at the 6-position. Optimize ligand choice (e.g., switch from PPh3 to SPhos) to enhance steric tolerance.
  • Competing Pathways : Bromine at C8 may participate in unintended Ullmann or elimination reactions. Lower reaction temperatures (70–90°C) and shorter reaction times (4–6 hrs) can suppress side products .

Q. What analytical methods are critical for detecting trace impurities in this compound, and how should data be interpreted?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm; compare retention times against known byproducts (e.g., dehalogenated quinoline).
  • GC-MS Headspace Analysis : Identify volatile degradation products (e.g., cyclopropane derivatives) after thermal stress testing (40°C/75% RH for 14 days) .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities >0.1% .

Q. How can computational chemistry guide the optimization of reaction conditions for this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Model transition states for cyclopropylmethyl group installation to predict regioselectivity (e.g., C6 vs. C8 substitution). Software like Gaussian or ORCA can estimate activation energies for competing pathways.
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics. Higher polarity solvents may stabilize charge-separated intermediates in SNAr reactions .
  • Docking Studies : If targeting biological activity, dock the compound into receptor sites (e.g., kinase domains) to prioritize synthetic analogs with improved binding .

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